Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. The compound features a tert-butyl ester group, an aminomethyl group, and a hydroxypyrrolidine ring, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino alcohol.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a carbonyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in enzymatic reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Unique due to its specific stereochemistry and functional groups.
Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but different position of the carboxylate group.
Tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxyproline: Contains a proline ring instead of a pyrrolidine ring.
Uniqueness
The unique combination of the tert-butyl ester, aminomethyl, and hydroxypyrrolidine groups in this compound provides distinct reactivity and selectivity, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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